molecular formula C28H29N3O4S2 B2611757 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536733-39-8

4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Katalognummer: B2611757
CAS-Nummer: 536733-39-8
Molekulargewicht: 535.68
InChI-Schlüssel: WEJIZKBNRSGVHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a sulfamoyl benzamide derivative featuring a 1,3-thiazole core substituted with a 4-ethoxyphenyl group at position 4 and a methyl group at position 3. The benzamide moiety is further modified with a benzyl(ethyl)sulfamoyl group at the para position of the benzene ring.

Eigenschaften

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S2/c1-4-31(19-21-9-7-6-8-10-21)37(33,34)25-17-13-23(14-18-25)27(32)30-28-29-26(20(3)36-28)22-11-15-24(16-12-22)35-5-2/h6-18H,4-5,19H2,1-3H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJIZKBNRSGVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiazole ring, sulfonamide linkage, and benzamide core. Key reactions include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting a sulfonyl chloride with an amine.

    Benzamide Formation: The final step involves the coupling of the thiazole derivative with a benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethyl group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate electrophilic aromatic substitution.

Major Products

    Oxidation: Products may include sulfonic acids and oxidized thiazole derivatives.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology

In biological research, it may serve as a probe for studying enzyme interactions, particularly those involving sulfonamide and thiazole groups.

Medicine

Medicinally, it could be explored for its potential as an antimicrobial or anticancer agent, given the bioactivity of its functional groups.

Industry

In industry, it might be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with various biological receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional similarities to other sulfamoyl benzamide derivatives are analyzed below, with a focus on substituent effects, heterocyclic cores, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Findings
4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide - 1,3-Thiazole with 4-ethoxyphenyl and 5-methyl substituents
- Benzyl(ethyl)sulfamoyl
Not explicitly reported Structural analogs (e.g., LMM5, LMM11) suggest antifungal potential .
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide - 1,3,4-Oxadiazole core
- 4-Methoxyphenylmethyl substituent
Antifungal (vs. C. albicans) IC₅₀: ~8 µg/mL; inhibits thioredoxin reductase .
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide - 1,3,4-Oxadiazole with furan substituent
- Cyclohexyl(ethyl)sulfamoyl
Antifungal (vs. C. albicans) IC₅₀: ~16 µg/mL; synergistic with fluconazole .
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide - 1,3-Thiazole with 4-methylphenyl
- Phenoxybenzamide
Plant growth modulation 129% activity in high-content screening (p<0.05) .
Filapixant : 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide - 1,3-Thiazole with 5-methyl substituent
- Purinoreceptor-targeting groups
Purinoreceptor antagonist Phase II clinical trials for chronic cough .
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide - 1,3-Thiazole with bis(2-cyanoethyl)sulfamoyl Not reported Cyanoethyl groups may enhance electrophilicity for covalent binding .

Key Observations:

Heterocyclic Core Variations: The 1,3-thiazole core in the target compound is structurally distinct from the 1,3,4-oxadiazole in LMM5 and LMM11. Filapixant’s thiazole moiety is critical for purinoreceptor binding, suggesting the target compound’s thiazole could be leveraged for similar applications .

Substituent Effects :

  • The 4-ethoxyphenyl group in the target compound may enhance solubility compared to LMM5’s 4-methoxyphenylmethyl group or ’s nitro-substituted analogs .
  • Benzyl(ethyl)sulfamoyl vs. cyclohexyl(ethyl)sulfamoyl (LMM11): The benzyl group may improve membrane permeability, while cyclohexyl groups could increase steric hindrance .

Biological Activity Trends: Antifungal activity in LMM5/LMM11 correlates with sulfamoyl benzamide scaffolds, implying the target compound may share this mechanism via thioredoxin reductase inhibition . The phenoxybenzamide derivative in showed high plant growth modulation (129%), suggesting substituent position (para vs. ortho) influences activity .

Therapeutic Potential: Filapixant’s progression to clinical trials underscores the relevance of thiazole-containing benzamides in drug development, though the target compound’s ethoxyphenyl and sulfamoyl groups may redirect its application toward antifungal or antibacterial uses .

Biologische Aktivität

The compound 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide (CAS Number: 536733-39-8) is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Molecular Structure

The molecular formula for 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is C28H29N3O4S2C_{28}H_{29}N_{3}O_{4}S_{2} with a molecular weight of approximately 535.68 g/mol. The structure includes a thiazole ring and a sulfamoyl group, which are significant for its biological activity.

Chemical Characteristics

PropertyValue
Molecular FormulaC28H29N3O4S2
Molecular Weight535.68 g/mol
SMILESCCOc1ccc(cc1)c1nc(sc1C)NC(=O)c1ccc(cc1)S(=O)(=O)N(Cc1ccccc1)CC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to changes in cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds similar to 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown effectiveness against various cancer cell lines, including breast cancer and lymphoma cells. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair.

Case Study: In Vitro Testing

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Disruption of signaling pathways associated with tumor growth

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promise as an antimicrobial agent. It exhibits activity against several bacterial strains, which may be linked to its ability to disrupt bacterial cell wall synthesis or function.

Comparative Studies

Comparative studies involving similar compounds have highlighted the unique efficacy of 4-[benzyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. For example:

CompoundActivity TypeEfficacy Level
Compound A (similar structure)AnticancerModerate
Compound B (sulfamoyl derivative)AntimicrobialHigh
4-[benzyl(ethyl)sulfamoyl]-... Anticancer/AntimicrobialHigh

Clinical Implications

The potential clinical implications of this compound include its use as a lead candidate for drug development in cancer therapy and infectious diseases. Ongoing research aims to elucidate its pharmacokinetics and optimize its efficacy through structural modifications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.